molecular formula C19H40O3 B054178 (R)-3-(Hexadecyloxy)propane-1,2-diol CAS No. 10550-58-0

(R)-3-(Hexadecyloxy)propane-1,2-diol

Cat. No. B054178
CAS RN: 10550-58-0
M. Wt: 316.5 g/mol
InChI Key: OOWQBDFWEXAXPB-LJQANCHMSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of (R)-3-(Hexadecyloxy)propane-1,2-diol and its enantiomers has been accomplished through multiple steps from precursors like (RS)-3-allyloxy-propane-1,2-diol. This involves reactions such as regioselective acylations and enzymatic alcoholysis, highlighting the complexity and precision required in synthesizing this compound (Casati, Santaniello, & Ciuffreda, 2012).

Molecular Structure Analysis

The molecular structure of (R)-3-(Hexadecyloxy)propane-1,2-diol and similar compounds is characterized by X-ray diffraction methods. These structures often exhibit hydrogen-bonded supramolecular synthons (SMS), which play a significant role in the crystallization process and determine the compound's physical characteristics (Bredikhin, Bredikhina, Samigullina, & Gubaidullin, 2023).

Chemical Reactions and Properties

Chemical reactions involving (R)-3-(Hexadecyloxy)propane-1,2-diol include hydrocarbonylation processes, where the compound reacts under specific conditions to yield other significant compounds. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes is a notable reaction, producing compounds like butane-1,4-diol and 2-methylpropan-1-ol (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Physical Properties Analysis

The physical properties of (R)-3-(Hexadecyloxy)propane-1,2-diol, such as its phase behavior and crystal structure, are crucial for its application. Investigations using IR spectroscopy, DSC, and X-ray diffraction methods have provided insights into these properties. For example, valuable precursors for chiral drugs exhibit "guaifenesin-like" crystal packing, which is essential for understanding the compound's behavior in various conditions (Bredikhin et al., 2013).

Chemical Properties Analysis

The chemical properties of (R)-3-(Hexadecyloxy)propane-1,2-diol, such as its reactivity with other compounds and the formation of complexes, are significant for its functional applications. The compound's interaction with dihydrogen and its ability to catalyze hydrogenation reactions are examples of its chemical behavior that are critical for industrial applications (Angelini et al., 2009).

Scientific Research Applications

Applications in Material Science and Catalysis

  • Biologically Produced Diols for Industrial Applications

    Studies on 1,3-propanediol and 2,3-butanediol, which are chemically related to "(R)-3-(Hexadecyloxy)propane-1,2-diol," focus on their wide range of applications from polymers to solvents. The research emphasizes the importance of efficient separation and purification techniques to reduce production costs, highlighting the role of these compounds in sustainable industrial processes (Xiu & Zeng, 2008).

  • Catalysis in Chemical Transformations

  • Hydrogenolysis of Glycerol to Value-added Chemicals

    The hydrogenolysis of glycerol to produce 1,3-propanediol is a key area of research, indicating the interest in converting biologically sourced materials into valuable industrial chemicals. This transformation process is catalyzed by heterogeneous catalysts, with variables such as temperature and glycerol concentration affecting the efficiency and selectivity of the reaction (da Silva Ruy et al., 2020).

  • Environmental Safety of Chemicals: Research into novel brominated flame retardants highlights the necessity to understand the occurrence, environmental fate, and toxicity of chemical compounds used in consumer goods. This review underscores the importance of comprehensive studies on chemicals for ensuring environmental safety and health, which could extend to the assessment of "(R)-3-(Hexadecyloxy)propane-1,2-diol" in various applications (Zuiderveen et al., 2020).

Safety And Hazards

The safety and hazards of related compounds like propane-1,2-diol have been evaluated . For instance, the European Food Safety Authority re-evaluated the safety of propane-1,2-diol (E 1520) as a food additive and established an acceptable daily intake (ADI) of 25 mg/kg body weight (bw) per day .

properties

IUPAC Name

(2R)-3-hexadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWQBDFWEXAXPB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286642
Record name (2R)-3-(Hexadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Hexadecyloxy)propane-1,2-diol

CAS RN

10550-58-0
Record name (2R)-3-(Hexadecyloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10550-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-(Hexadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(hexadecyloxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (11 grams), powdered potassium hydroxide (20 grams) and hexadecyl bromide (27.96 grams) in toluene (150 ml) were stirred and refluxed for 6 hours, while removing the water formed by azeotropic distillation. The volume of the solvent was gradually reduced to about 40 ml. The reaction mixture was cooled to room temperature; water was added (100 ml) and the resulting mixture was extracted with dichloromethane (3×75 ml). The combined organic phase was washed with water (50 ml) and the solvent removed under reduced pressure. The residue was dissolved in 200 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours, followed by cooling to room temperature and addition of water (100 ml). The product was extracted with dichloromethane (3×100 ml), and the organic phase was washed consecutively with water (100 ml). saturated aqueous solution of sodxium carbonate (100 ml) and again with water (100 ml). The solvent was removed under reduced pressure and the product was crystallized from hexane (200 ml) to give 21.69 grams (yield 82%) of pure 1-hexadecyl-glycerol. upon drying in a desiccator under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
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reactant
Reaction Step One
Quantity
27.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

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